N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's IUPAC name reflects its intricate arrangement of functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring linked to a 4-fluorophenyl group and a 3,4-dimethylbenzamide moiety. Its molecular formula is , with a molecular weight of approximately 394.47 g/mol .
This compound is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is available for purchase through platforms such as BenchChem and Sigma-Aldrich, which provide detailed specifications including purity levels and structural data .
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide belongs to the class of heterocyclic compounds due to the presence of nitrogen-containing rings. Specifically, it features a thiazole and triazole structure, which are known for their biological activity and relevance in medicinal chemistry.
The synthesis of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. Key methods may include:
The synthesis may require specific conditions such as controlled temperatures and solvents (e.g., dimethylformamide or ethanol), along with catalysts to facilitate reactions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of intermediates and final products .
The molecular structure of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide can be represented using various structural formulas:
O=C(NCCc1csc2nc(-c3ccc(F)cc3)nn12)C(=O)Nc1ccc(F)cc1
InChI=1S/C21H19FN4OS/c1-13-3-4-16(11-14(13)2)20(27)23-10-9-18-12-28-21-24-19(25-26(18)21)15-5-7-17(22)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
.The compound has a molecular weight of approximately 394.47 g/mol and exhibits a complex three-dimensional structure due to its multiple rings and functional groups.
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide may participate in various chemical reactions typical for amides and heterocyclic compounds:
Reactions involving this compound may require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism of action for N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural features.
Preliminary studies suggest potential interactions with pathways involved in cancer cell proliferation or antimicrobial activity based on similar compounds' behavior in biological systems .
While specific physical properties like melting point or boiling point are often not disclosed for proprietary compounds like this one, general characteristics can include:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as light exposure or moisture.
Relevant data includes:
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide shows promise in various research applications:
This compound represents a valuable tool for researchers exploring new therapeutic agents within medicinal chemistry fields.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: